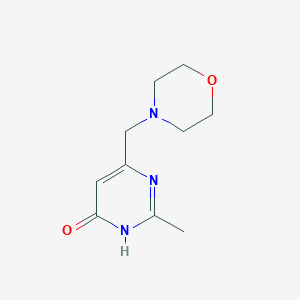

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibitors

The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the conformational utility of morpholine as a kinase hinge binder, led to its application in developing selective dual inhibitors of mTORC1 and mTORC2. This research underscores the compound's potential in targeting the PI3K-AKT-mTOR pathway, which is crucial for various cellular processes and cancer development (Hobbs et al., 2019).

Hydrogen-Bonded Sheet Structures

A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within the pyrimidine components. These structures play a crucial role in the development of hydrogen-bonded frameworks, which are essential in crystal engineering and the development of novel materials (Orozco et al., 2008).

Synthesis and Anti-inflammatory Activity

The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives showed notable anti-inflammatory activity in vivo, with some compounds more active than acetylsalicylic acid. This finding highlights the therapeutic potential of these derivatives as anti-inflammatory agents (Jakubkienė et al., 2003).

Diastereoselective Synthesis

Research into the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and other cyclic amines, presents these compounds as valuable intermediates for developing pharmaceuticals and agrochemicals. The study demonstrates the utility of these derivatives in constructing complex molecular architectures (Liu et al., 2014).

Antitumor and Imaging Agents

Synthesis and evaluation of morpholine derivatives for their antitumor activity and as potential PET imaging agents for diseases such as Parkinson's demonstrate the diverse biomedical applications of these compounds. These studies suggest the role of morpholine derivatives in both therapeutic and diagnostic fields, indicating their significance in advancing cancer treatment and neurodegenerative disease research (Wang et al., 2017; Gaonkar et al., 2018).

Propiedades

IUPAC Name |

2-methyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIAJPTGSYXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)

![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)

![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)

![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)